N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-8-10-24(11-9-13)30(28,29)16-5-2-14(3-6-16)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12-13H,8-11H2,1H3,(H,22,25)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOKZNBEFOKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine.
Piperidine Substitution: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Benzamide Formation: The final step involves the formation of the benzamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity stems from three key structural elements:
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Sulfonyl group : Facilitates nucleophilic substitution reactions.
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Dioxoisoindoline core : Prone to cyclization and electrophilic substitution.
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Benzamide linkage : Susceptible to hydrolysis or amidine formation under specific conditions.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide group (–SO₂–) undergoes SNAr (nucleophilic aromatic substitution) reactions, particularly with strong nucleophiles such as amines or hydroxyl groups. This reactivity is enhanced by the electron-withdrawing nature of the sulfonyl group, which activates adjacent aromatic rings for substitution .
Cyclization of the Dioxoisoindoline Ring
The isoindoline ring system can undergo intramolecular cyclization under acidic or basic conditions, forming more complex heterocyclic derivatives. This process is often exploited in medicinal chemistry to generate compounds with improved pharmacokinetic profiles.
Hydrolysis of the Benzamide Moiety
The benzamide group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of benzoic acid and an amine. This reaction pathway is critical for understanding metabolic stability and potential degradation pathways in biological systems .
Step 1: Formation of the Isoindoline Core
The isoindoline-1,3-dione structure is synthesized via condensation reactions of phthalic anhydride with primary amines, followed by oxidative cyclization. For example:
textPhthalic anhydride + 4-aminobenzamide → Isoindoline intermediate
This intermediate is then functionalized with the sulfonamide group .
Step 3: Final Assembly
The isoindoline core is coupled to the sulfonamide-substituted benzamide via amide bond formation , often using coupling agents like HATU or EDCl to ensure high yields .
Nucleophilic Aromatic Substitution (SNAr)
The sulfonamide group activates adjacent aromatic rings for nucleophilic attack. For example, a hydroxyl group (–OH) or amine (–NH₂) can displace the sulfonamide moiety, leading to substitution products .
Mechanism :
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Electrophilic activation : The electron-withdrawing sulfonyl group deactivates the benzene ring.
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Nucleophilic attack : A nucleophile attacks the electrophilic aromatic carbon.
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Elimination : The sulfonamide group leaves as a good leaving group.
Cyclization Reactions
The isoindoline ring undergoes cyclization under acidic conditions, forming fused heterocycles. This is critical for generating derivatives with enhanced bioactivity.
Mechanism :
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Protonation : Acidic conditions protonate the isoindoline nitrogen.
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Electrophilic formation : A carbocation-like intermediate forms.
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Cyclization : Intramolecular attack leads to ring closure.
Structural Comparisons
Binding Affinity Studies
Molecular docking studies reveal that compounds with similar isoindoline-sulfonamide structures exhibit strong binding to enzymes such as MDM2 (a regulator of the tumor suppressor p53). This interaction is driven by hydrogen bonding and hydrophobic interactions .
Stability and Degradation
The compound’s stability under physiological conditions is influenced by its sulfonamide and benzamide groups. Hydrolysis of the benzamide group under acidic conditions leads to rapid degradation, while the sulfonamide group remains stable unless exposed to strong nucleophiles .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 625–1250 |
| Pseudomonas aeruginosa | 625 |
| Enterococcus faecalis | 625 |
| Escherichia coli | No activity |
These findings suggest that the compound can effectively inhibit the growth of certain pathogenic bacteria.
Cytotoxicity Studies
In vitro studies have demonstrated that some analogs of this compound exhibit low cytotoxicity at concentrations up to 20 µM over 48 to 72 hours. This safety profile is promising for further development in therapeutic applications.
Androgen Receptor Degradation
A notable study focused on the compound's ability to induce degradation of androgen receptors, which is particularly relevant for treating hormone-dependent cancers such as prostate cancer. The results showed effective degradation within a short time frame across various concentrations, indicating its potential as a targeted therapy.
Inhibition of Tyrosinase Activity
Another investigation assessed the compound's analogs for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The results indicated that several compounds effectively reduced melanin synthesis without significant cytotoxic effects, suggesting potential applications in dermatological treatments.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound might interact with DNA, influencing gene expression and cellular function.
Comparison with Similar Compounds
Key Structural Features :
- Thiazolidinone ring: Replaces the 1,3-dioxoisoindolinyl group, introducing a sulfur atom and conjugated double bond system.
- Methylene linker: Connects the benzamide to the thiazolidinone, contrasting with the sulfonyl group in the primary compound.
Implications :
- Solubility: The thiazolidinone’s polarity may enhance aqueous solubility compared to the dioxoisoindolinyl group.
- Reactivity: The conjugated system in thiazolidinone derivatives could facilitate redox activity, unlike the electron-deficient dioxoisoindolinyl moiety .
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)benzamide (Compound 36)
Key Structural Features :
- Piperidin-4-yl substituent : Directly attached to the phenyl ring without a sulfonyl linker.
- Isopropoxy group : Introduces steric hindrance and lipophilicity.
Implications :
N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]benzamide
Key Structural Features :
- Pyridine core : Replaces the benzene ring, altering electronic properties.
- Trifluoromethyl and methylpiperazine groups : Enhance metabolic stability and modulate basicity.
Implications :
- Pharmacokinetics : The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism.
- Target Selectivity : The pyridine and methylpiperazine motifs are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent biological targets compared to the primary compound .
5-[(3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide (Q1Y)
Key Structural Features :
- Chiral piperidine : Introduces stereochemical complexity.
- Benzodioxol and indazolyl groups : Enhance π-π stacking and target engagement in enzymes or receptors.
Implications :
- Stereoselectivity : The (3S,4R) configuration could lead to enantiomer-specific biological activity, a factor absent in the achiral primary compound.
- Fluorine Substituent : Improves membrane permeability and bioavailability .
Structural and Functional Comparison Table
*Molecular weights and logP values are estimated using ChemDraw or analogous tools; experimental data are unavailable in the provided evidence.
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the isoindoline moiety and a sulfonamide group, contributing to its biological properties. The molecular formula is with a molecular weight of 428.50 g/mol.
The biological activity of this compound primarily arises from its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound is known to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It triggers programmed cell death in cancerous cells through various signaling pathways.
- Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities, making it a candidate for treating infections.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antitumor Activity
A study highlighted the antitumor effects of derivatives similar to this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Effects
Research has shown that the compound possesses notable antimicrobial properties. It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong activity. The study suggested that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Sulfonylation : Introduction of the 4-(4-methylpiperidin-1-yl)sulfonyl group via reaction of 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine under basic conditions (e.g., triethylamine) .
- Amide Coupling : The intermediate sulfonylbenzoyl chloride is coupled with 5-amino-1,3-dioxoisoindoline using coupling agents like HATU or EDCI in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane gradients) is commonly used to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent connectivity and regiochemistry, with specific attention to sulfonyl ( ~3.1–3.3 ppm for piperidine protons) and isoindolinone carbonyl ( ~167–170 ppm) signals .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects synthetic byproducts .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) within ±0.4% deviation .
Advanced Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly in isolating enantiomerically pure forms?
- Chiral Stationary Phases : Use of HPLC with chiral columns (e.g., Chiralpak AD-H) resolves diastereomers, as demonstrated in analogous benzamide syntheses .
- Crystallographic Analysis : Single-crystal X-ray diffraction (employing SHELXL for refinement) confirms absolute configuration and resolves racemic mixtures .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to elucidate the pharmacophore of this benzamide derivative?
- Substituent Variation : Modify the 1,3-dioxoisoindolinyl group (e.g., halogenation or alkylation) and the piperidine sulfonyl moiety (e.g., cyclohexyl vs. methyl substitution) to assess bioactivity trends .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, followed by validation via biochemical assays .
Q. How should researchers resolve contradictions between computational docking predictions and experimental binding assay results for this compound?
- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility to improve correlation with IC values .
- Competitive Binding Assays : Use fluorescence polarization or SPR to directly measure binding affinities and reconcile discrepancies with docking data .
Q. What crystallographic refinement protocols are optimal for resolving ambiguities in the compound’s X-ray structure?
- SHELX Suite : Implement SHELXL for high-resolution refinement, leveraging iterative cycles of least-squares minimization and electron density mapping to resolve disordered sulfonyl or piperidine groups .
- Twinned Data Handling : For twinned crystals, apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections and improve R-factor convergence (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
